molecular formula C6H4BrFIN B15150044 3-Bromo-4-fluoro-2-iodoaniline

3-Bromo-4-fluoro-2-iodoaniline

Katalognummer: B15150044
Molekulargewicht: 315.91 g/mol
InChI-Schlüssel: ODWQBNJNANLRGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-fluoro-2-iodoaniline is an aromatic amine with the molecular formula C6H4BrFIN This compound is characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring, making it a highly functionalized molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-2-iodoaniline typically involves multi-step reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve the use of palladium-catalyzed amination reactions. These methods are efficient and allow for the large-scale production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-fluoro-2-iodoaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted anilines .

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-fluoro-2-iodoaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-4-fluoro-2-iodoaniline involves its interaction with various molecular targets. The presence of multiple halogen atoms allows it to participate in unique chemical reactions, influencing its reactivity and interaction with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical syntheses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-4-fluoro-2-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of substituents provides it with distinct chemical properties and reactivity, making it valuable in various applications .

Eigenschaften

Molekularformel

C6H4BrFIN

Molekulargewicht

315.91 g/mol

IUPAC-Name

3-bromo-4-fluoro-2-iodoaniline

InChI

InChI=1S/C6H4BrFIN/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2

InChI-Schlüssel

ODWQBNJNANLRGI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1N)I)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.